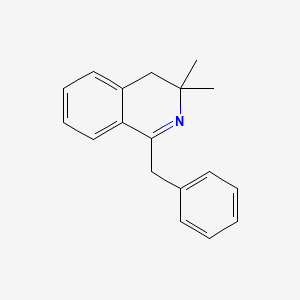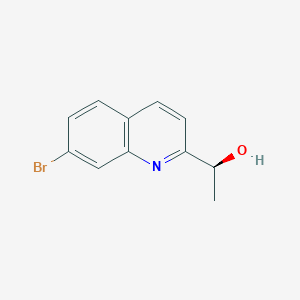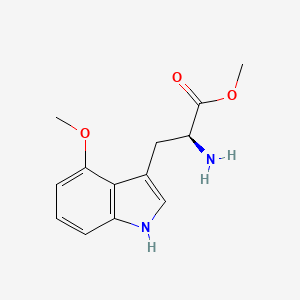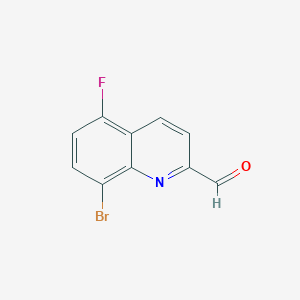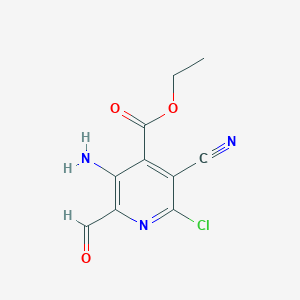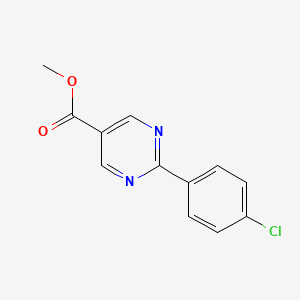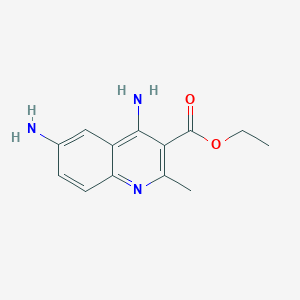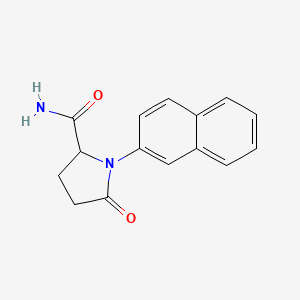
1H-Indole, 1-(4-methoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Indol-1-yl)(4-methoxyphenyl)methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-1-yl)(4-methoxyphenyl)methanone typically involves the reaction of an indole derivative with a methoxybenzoyl chloride. One common method includes dissolving N-(3-ethylmorpholine)-5-methoxy indole in anhydrous dichloromethane, followed by the addition of 4-methoxy benzoyl chloride and aluminium chloride under nitrogen atmosphere. The reaction mixture is stirred at room temperature, and the product is purified using column chromatography .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1H-Indol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to various biological targets, influencing pathways related to cell growth, apoptosis, and immune response. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
(4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: Another indole derivative with a similar structure but different substituents.
(5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone: A compound with additional functional groups that may alter its biological activity.
Uniqueness: (1H-Indol-1-yl)(4-methoxyphenyl)methanone stands out due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
52498-87-0 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
indol-1-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H13NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-11H,1H3 |
Clé InChI |
JHBJNRSAHCAKEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


